molecular formula C11H10N2O2 B8589777 N-(2-oxo-1,2-dihydroquinolin-7-yl)acetamide

N-(2-oxo-1,2-dihydroquinolin-7-yl)acetamide

Cat. No. B8589777
M. Wt: 202.21 g/mol
InChI Key: ALKDCKUMLRZUAW-UHFFFAOYSA-N
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Patent
US07585878B2

Procedure details

N-(3-Aminophenyl)acetamide was treated with cinnamoyl chloride in the presence of a base and then the resulting N-[3-(acetylamino)phenyl]-3-phenylacrylamide was treated with aluminum chloride to obtain N-(2-oxo-1,2-dihydroquinolin-7-yl)acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=C(NC(=O)C)C=CC=1.C(Cl)(=O)C=CC1C=CC=CC=1.[C:23]([NH:26][C:27]1[CH:28]=[C:29]([NH:33][C:34](=[O:43])[CH:35]=[CH:36]C2C=CC=CC=2)[CH:30]=[CH:31][CH:32]=1)(=[O:25])[CH3:24].[Cl-].[Al+3].[Cl-].[Cl-]>>[O:43]=[C:34]1[CH:35]=[CH:36][C:30]2[C:29](=[CH:28][C:27]([NH:26][C:23](=[O:25])[CH3:24])=[CH:32][CH:31]=2)[NH:33]1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C=CC1)NC(C=CC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC(=CC=C2C=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.